![molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
Exo-3-amino-[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-3-amino-[331]nonane is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[331]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-[3.3.1]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method includes the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the formation of the bicyclic structure . Another method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid, which can yield different isomers of the compound depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-3-amino-[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding N-oxide derivative . Reduction reactions can also be performed to modify the bicyclic structure or introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives with modified bicyclic structures.
Applications De Recherche Scientifique
Exo-3-amino-[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of exo-3-amino-[3.3.1]nonane involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Exo-3-amino-[3.3.1]nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-ene: This compound has a similar bicyclic structure but includes a double bond, which affects its reactivity and applications.
3-oxa- and 3-thiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific bicyclic structure with an exo-oriented amine group, which provides distinct reactivity and potential for various applications.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(1S,5R)-bicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9? |
Clé InChI |
AOCFIANMCTVRCR-JVHMLUBASA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H](C1)CC(C2)N |
SMILES canonique |
C1CC2CC(C1)CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


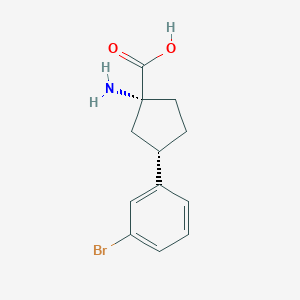
![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
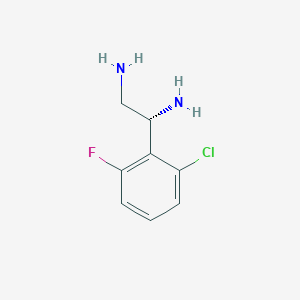
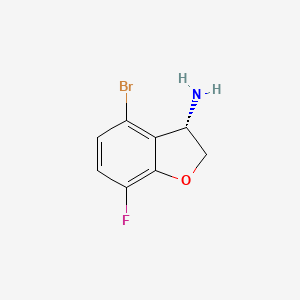
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
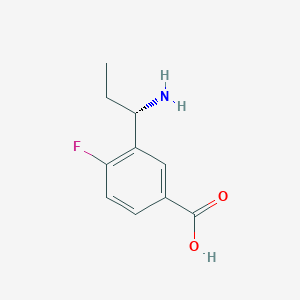

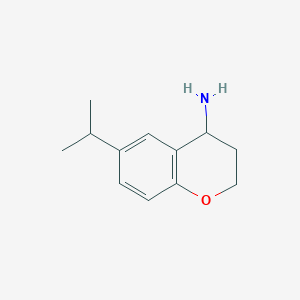
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)


